molecular formula C40H58O2 B13778760 {2-Ethylhexyloxy}-1,4-phenylene)]

{2-Ethylhexyloxy}-1,4-phenylene)]

Cat. No.: B13778760
M. Wt: 570.9 g/mol
InChI Key: PHLHUNZLRYCGLQ-UHFFFAOYSA-N
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Description

{2-Ethylhexyloxy}-1,4-phenylene is a compound that belongs to the family of phenylene derivatives It is known for its unique chemical structure, which includes an ethylhexyloxy group attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethylhexyloxy}-1,4-phenylene typically involves the reaction of 1,4-dibromobenzene with 2-ethylhexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of {2-Ethylhexyloxy}-1,4-phenylene follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-Ethylhexyloxy}-1,4-phenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

{2-Ethylhexyloxy}-1,4-phenylene has a wide range of applications in scientific research:

    Organic Electronics: It is used as a building block in the synthesis of conductive polymers and organic semiconductors.

    Photovoltaics: The compound is incorporated into organic photovoltaic cells to enhance their efficiency and stability.

    Sensors: It is used in the development of chemical sensors for detecting gases and other analytes.

    Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and bioimaging.

Mechanism of Action

The mechanism by which {2-Ethylhexyloxy}-1,4-phenylene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions influence the electronic structure and reactivity of the compound, making it suitable for applications in organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Ethylhexyloxy}-1,4-phenylene stands out due to its specific electronic properties and solubility in organic solvents. These characteristics make it particularly suitable for use in advanced materials and devices where high performance and stability are required.

Properties

Molecular Formula

C40H58O2

Molecular Weight

570.9 g/mol

IUPAC Name

2-[5-(2-ethylhexoxy)-2-methoxycyclohexa-1,3-dien-1-yl]-9,9-dihexylfluorene

InChI

InChI=1S/C40H58O2/c1-6-10-13-17-26-40(27-18-14-11-7-2)37-21-16-15-20-34(37)35-24-22-32(28-38(35)40)36-29-33(23-25-39(36)41-5)42-30-31(9-4)19-12-8-3/h15-16,20-25,28,31,33H,6-14,17-19,26-27,29-30H2,1-5H3

InChI Key

PHLHUNZLRYCGLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(C4)OCC(CC)CCCC)OC)CCCCCC

Origin of Product

United States

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